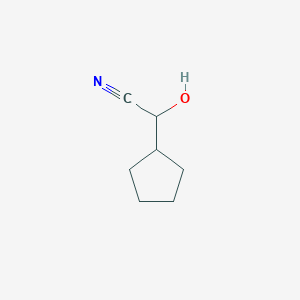

2-Cyclopentyl-2-hydroxyacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Cyclopentyl-2-hydroxyacetonitrile” is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The process involves starting from 1-hydroxy-2-naphthoic acid and performing alkylation with cyclopentyl ester and cyclohexyl ester .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl group and a hydroxyacetonitrile group .

Aplicaciones Científicas De Investigación

Astrochemistry and Astrophysics

- Astrophysical Significance : 2-Hydroxyacetonitrile, related to 2-Cyclopentyl-2-hydroxyacetonitrile, is considered significant in astrochemistry. Its formation from hydrogen cyanide and formaldehyde in the presence of water under interstellar medium conditions points to its potential existence in space. However, attempts to detect it in regions like Sgr B2(N) haven't been successful yet (Margulès et al., 2017).

- Role as a Precursor in Astrophysical Conditions : Hydroxyacetonitrile serves as a precursor for various astrophysical molecules like formylcyanide, ketenimine, and cyanogen. Studies on its UV photochemistry highlight its formation and photodegradation pathways in extraterrestrial environments, suggesting its role in the formation of other complex molecules in space (Danger et al., 2013).

Organic Chemistry and Pharmacology

- Synthesis of Novel Compounds : Research on endophytic fungi led to the discovery of 2-hydroxy-alternariol, a new natural product structurally related to 2-hydroxyacetonitrile. Such compounds exhibit properties like inhibition of reactive oxygen species and potential anti-inflammatory effects (Chapla et al., 2014).

- Radical Formation Studies : Studies on aliphatic nitriles, including glycolonitrile which is similar to this compound, have contributed to understanding radical formation processes, crucial for developing insights in organic chemistry and radical-based therapies (Smith et al., 1975).

Biomedical Research

- Research on Enzymatic Processes : In a study involving the resolution of racemic alcohols, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile was used. The study's findings could have implications for the development of more effective pharmaceutical compounds (Martel et al., 1980).

- Antitumor Activity Research : 2-Hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile, structurally related to this compound, was used to synthesize novel heterocyclic products. Some of these compounds showed significant antitumor activity against human tumor cell lines (Mohareb & Abdelaziz, 2013).

Propiedades

IUPAC Name |

2-cyclopentyl-2-hydroxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHMXFSHMWZLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2563104.png)

![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)

![N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2563118.png)

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2563123.png)

![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2563124.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine](/img/structure/B2563126.png)